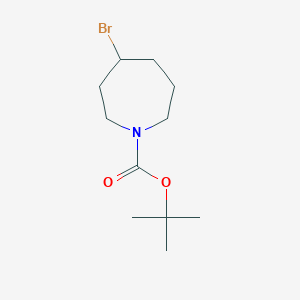
Tert-butyl 4-bromoazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-bromoazepane-1-carboxylate, also known as TBAC, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom. TBAC has been found to exhibit various biochemical and physiological effects, making it a valuable tool in different research fields.
Scientific Research Applications
1. Chromatographic Techniques and Enantiomer Separation
The isolation and characterization of enantiomers such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate have been facilitated using chiral supercritical fluid chromatography (SFC). This process involves the resolution of racemates and has applications in preparative scale separation for obtaining enantiomerically pure compounds (Carry et al., 2013).
2. Synthesis of Halogenated Carbenes
A series of new stable halogenated carbenes, including derivatives of 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, has been synthesized. This includes research into their transformations and interactions with various compounds, offering insights into the chemical behavior and potential applications of such structures (Glinyanaya et al., 2021).
3. Development of Pharmaceutical Intermediates
The practical synthesis of derivatives like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitors, highlights the compound's role in drug synthesis and large-scale pharmaceutical production (Gomi et al., 2012).
4. Synthesis of Novel Organic Compounds
Research into the synthesis of various organic compounds, such as halomethyl derivatives of furan-2-carboxylic acid, demonstrates the versatile application of tert-butyl compounds in organic chemistry. This involves reactions with secondary amines and the formation of zwitterionic compounds, expanding the understanding of organic synthesis pathways (Pevzner, 2003).
5. Exploration of Nitroxides and Radical Chemistry
The synthesis of water-soluble, stable free radicals like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate demonstrates the compound's importance in radical chemistry and potential applications in various chemical reactions and studies (Marx & Rassat, 2002).
6. Contributions to Medicinal Chemistry
Tert-butyl 4-bromoazepane-1-carboxylate plays a significant role in the synthesis of CDK9 inhibitors and Ibrutinib, indicating its importance in the development of treatments for tumor viruses and other medical applications (Hu et al., 2019).
properties
IUPAC Name |
tert-butyl 4-bromoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQEBUTDVXTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1852254-64-8 |
Source


|
| Record name | tert-butyl 4-bromoazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2426179.png)
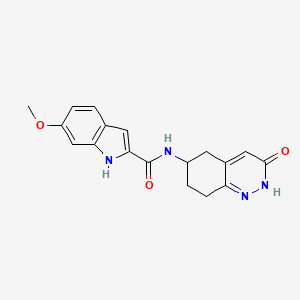
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)

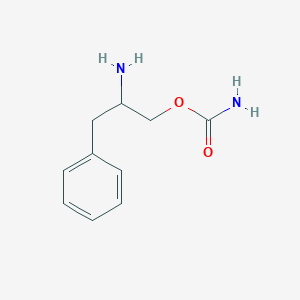
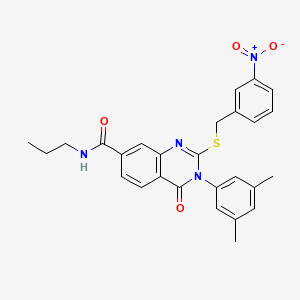
![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)

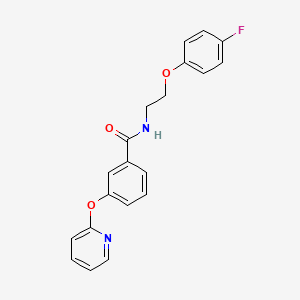
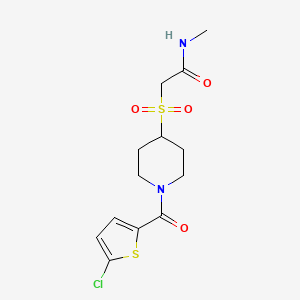


![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)